2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Beschreibung

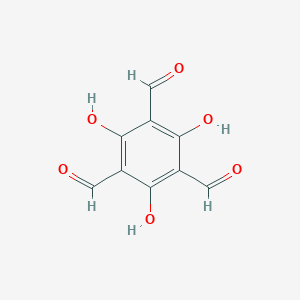

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (CAS: 34374-88-4, molecular formula: C₉H₆O₆) is a trifunctional aromatic aldehyde featuring three hydroxyl (-OH) and three aldehyde (-CHO) groups symmetrically arranged on a benzene ring. It is commonly abbreviated as Tp in covalent organic framework (COF) research . The compound is synthesized via the Duff reaction, where phloroglucinol reacts with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), followed by hydrolysis with HCl . Its unique structure enables diverse applications, including COF synthesis, catalysis, drug delivery, and energy storage .

Eigenschaften

IUPAC Name |

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34374-88-4 | |

| Record name | 2,4,6-Triformylphloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Trifluoroacetic Acid (TFA) as a Dual Catalyst-Solvent

TFA’s high acidity (pKa ≈ 0.3) and low nucleophilicity prevent undesired aldol condensation. However, its high cost necessitates recycling strategies:

-

Post-reaction, low-boiling chlorinated solvents (e.g., dichloromethane) extract TFA.

-

Distillation at 72°C recovers 98.6% pure TFA with 70–80% efficiency.

| Solvent | Boiling Point (°C) | TFA Recovery (%) |

|---|---|---|

| Dichloromethane | 40 | 70 |

| 1-Chloropropane | 47 | 80 |

Alternative Acid Catalysts

While TFA dominates industrial processes, sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have been explored but yield inferior results (<20% product).

Purification and Isolation

Crude product purification involves:

-

Liquid-Liquid Extraction : Chloroform or dichloromethane removes unreacted phloroglucinol.

-

Crystallization : Ethanol-water mixtures (3:1 v/v) yield light pink crystals with >95% purity.

-

Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves minor by-products.

Typical Impurities :

-

Incomplete Formylation Products : Mono- and di-aldehydes (≈5–8% of crude yield).

-

Oxidation By-Products : Carboxylic acids from over-oxidation.

Scalability and Industrial Adaptation

The patent CN105461525A demonstrates scalability to kilogram-scale batches using continuous microwave reactors. Key considerations include:

-

Cost Management : TFA recycling reduces raw material costs by 60%.

-

Safety Protocols : Nitrogen inertization prevents explosive HMTA decomposition.

-

Waste Streams : Chlorinated solvent recovery minimizes environmental impact.

Economic Analysis :

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| TFA Consumption | 150 mL | 12 L |

| Energy Consumption | 0.8 kWh | 65 kWh |

| Yield | 32% | 35% |

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, resulting in polyhydroxybenzene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Polyhydroxybenzene derivatives.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

THBTA serves as a versatile building block in organic synthesis. Its aldehyde groups facilitate the formation of covalent organic frameworks (COFs), which are porous materials with applications in gas storage and catalysis. For instance, one study demonstrated the synthesis of a magnetic COF using THBTA and p-phenylenediamine for extracting aromatic amine metabolites from urine samples prior to HPLC-MS/MS analysis.

Biology

The compound’s fluorescent properties make it an effective marker in biological studies. It has been utilized to label biomolecules for imaging and tracking within cellular environments. Additionally, THBTA's ability to interact with biomolecules suggests potential roles in enzyme activity modulation and gene expression influence .

Medicine

Research is exploring THBTA's potential as a precursor for pharmaceutical compounds. Its structural features allow for modifications that could lead to novel therapeutic agents. Studies have indicated that derivatives of THBTA may exhibit biological activity relevant to drug development.

Materials Science

In materials science, THBTA is employed in producing advanced materials such as COFs and other functional polymers. Its unique structure enables the creation of materials with tailored properties for specific applications, including sensors and catalysts .

Case Study 1: Synthesis of Covalent Organic Frameworks

A study utilized THBTA to synthesize a COF that demonstrated significant surface area and porosity suitable for gas adsorption applications. The COF was formed through the reversible condensation reactions between THBTA and amine-containing molecules .

Case Study 2: Electrochemical Sensors

THBTA was incorporated into a composite material with platinum nanoparticles (PtNPs) and multi-walled carbon nanotubes (MWCNTs) to enhance electrochemical sensing capabilities. The resulting sensor exhibited high sensitivity to thymol with a low detection limit .

Wirkmechanismus

The mechanism of action of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and hydroxyl groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of complex structures and materials. The specific pathways and targets depend on the context of its application, such as in catalysis or material synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde

- Structure : Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups.

- Properties : Reduced hydrogen-bonding capacity compared to Tp due to the absence of hydroxyls, leading to lower polarity and altered reactivity. Methoxy groups enhance solubility in organic solvents but reduce coordination with metal ions .

- Applications : Less prevalent in COF synthesis due to weaker intermolecular interactions.

2-Hydroxybenzene-1,3,5-tricarbaldehyde (HTA) and 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA)

- Structure : HTA and DHTA contain one and two hydroxyl groups, respectively, compared to Tp’s three.

- Photocatalytic Performance : In COFs, Tp-based frameworks exhibit superior H₂O₂ production (1,240 μmol g⁻¹ h⁻¹) compared to HTA (680 μmol g⁻¹ h⁻¹) and DHTA (950 μmol g⁻¹ h⁻¹). The increased hydroxyl density in Tp enhances charge separation and redox activity .

Electrochemical and Catalytic Performance

- RHE), outperforming non-hydroxylated COFs (e.g., 0.75 V for CTF-based catalysts) due to enhanced Pt coordination .

- Lithium-Ion Conductivity: Lithiated TpPa-SO₃H (derived from Tp) achieves ionic conductivity of 1.2 × 10⁻³ S cm⁻¹ at 60°C, surpassing non-hydroxylated COFs (e.g., <10⁻⁴ S cm⁻¹ for g-C₃N₄ composites) .

Biologische Aktivität

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THB) is an organic compound characterized by its unique molecular structure, which includes three aldehyde groups and three hydroxyl groups. This structural complexity enhances its reactivity and potential biological activity. With a molecular formula of C₉H₆O₆ and a molecular weight of 210.14 g/mol, THB has garnered interest in various fields including chemistry, biology, and medicine.

The biological activity of THB is largely attributed to its functional groups:

- Aldehyde Groups : These groups can participate in reduction reactions and interact with biomolecules, potentially influencing enzyme activity and gene expression.

- Hydroxyl Groups : The presence of hydroxyl groups enhances the compound's antioxidant properties, which may protect cells from oxidative stress.

THB has been shown to exhibit various biochemical properties that contribute to its biological activity:

- Electrophilicity : The aldehyde groups possess strong polarity, making THB reactive towards nucleophiles such as amino acids and proteins.

- Fluorescent Properties : Its ability to act as a fluorescent marker makes it useful in biological studies for tracking cellular processes.

Research Findings

Recent studies have highlighted several aspects of THB's biological activity:

- Antioxidant Activity : Research indicates that THB exhibits significant antioxidant capabilities, which can help mitigate oxidative damage in biological systems .

- Covalent Organic Frameworks (COFs) : THB is utilized in the synthesis of COFs that have applications in gas storage and catalysis. These frameworks can enhance the bioavailability of drugs by improving their delivery mechanisms .

- Schiff Base Formation : THB readily forms Schiff bases with amines, which can lead to compounds with enhanced biological activities. This reaction has been explored for developing new therapeutic agents .

Case Studies

Several case studies have demonstrated the diverse applications and biological implications of THB:

- Study on Antioxidant Properties : A study evaluated the antioxidant effects of THB on human cells exposed to oxidative stress. Results indicated a marked reduction in cell damage when treated with THB compared to untreated controls.

- Application in Drug Delivery Systems : Research involving THB-based COFs showed improved drug loading capacities and release profiles for various pharmaceutical compounds. This suggests potential for enhanced efficacy in therapeutic applications .

Comparative Analysis

The following table summarizes the biological activity of THB compared to structurally similar compounds:

| Compound Name | CAS Number | Antioxidant Activity | Applications |

|---|---|---|---|

| This compound | 34374-88-4 | High | COFs, Drug Delivery |

| 2,4-Dihydroxy-3-methylbenzaldehyde | 6248-20-0 | Moderate | Organic Synthesis |

| 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Low | Intermediate in Synthesis |

Q & A

Q. What are the established synthetic routes for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA)?

THTA is commonly synthesized via nucleophilic aromatic substitution (NAS) using 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde and anhydrous ammonia in DMSO under dry, air-free conditions . Alternative routes include condensation reactions with trifluoroacetic acid and hexamethylenetetramine . Characterization typically involves / NMR and FTIR spectroscopy to confirm aldehyde functionality and monitor by-products .

Q. How is THTA utilized in covalent organic framework (COF) synthesis?

THTA serves as a key aldehyde monomer in Schiff base condensations with diamines (e.g., 2,5-diaminobenzenesulfonic acid) to form COFs. The reaction proceeds via enol-imine to keto-enamine tautomerization, enabling the formation of crystalline, porous frameworks . These COFs are applied in photocatalysis, energy storage, and molecular separation due to their tunable pore structures and functional groups .

Q. What analytical methods are critical for characterizing THTA-derived materials?

Key techniques include:

- FTIR and NMR spectroscopy : To track aldehyde/amine condensation and identify cross-linked by-products .

- Powder X-ray diffraction (PXRD) : To confirm crystallinity and layer stacking modes (e.g., staggered vs. eclipsed) in COFs .

- Thermogravimetric analysis (TGA) : To assess thermal stability (up to 500–600°C for COFs) .

Advanced Research Questions

Q. How can competing reaction pathways during THTA derivatization be mitigated?

Competing pathways, such as cross-linking or decomposition, are controlled by optimizing solvent polarity (e.g., DMSO vs. DMF), reaction temperature, and stoichiometry. For example, steric hindrance from substituents (e.g., methoxy groups) can influence stereoselectivity in nucleophilic additions . Real-time monitoring via in-situ FTIR or HPLC-MS is recommended to track intermediate species .

Q. What strategies address contradictory data in THTA-based COF performance?

Discrepancies in photocatalytic efficiency (e.g., HO yield) often stem from variations in hydroxy group density. For instance, THTA-derived COFs with three hydroxy groups exhibit superior HO evolution compared to mono- or di-hydroxy analogs due to enhanced hydrogen bonding and charge separation . Controlled post-synthetic modifications (e.g., thiol-ene "click" chemistry) can reconcile such discrepancies by tailoring interfacial interactions .

Q. How do hydroxy groups in THTA influence COF functionality?

The trihydroxy configuration enables:

- Piezoelectricity : In-plane polarization of THTA units enhances mechanical energy harvesting in COFs .

- Multi-site hydrogen bonding : Critical for enriching phosphopeptides/glycopeptides in analytical chemistry .

- Acid-base stability : Protonation/deprotonation of hydroxy groups modulates COF hydrophilicity for selective gas adsorption (e.g., CO) .

Q. What experimental design considerations are vital for THTA toxicity studies?

While most THTA-derived COFs are biocompatible, exceptions exist. Toxicity assessments require:

- Morphological analysis : Fibrous COFs (e.g., EDTFP-1) may induce cellular stress compared to spherical variants .

- In vitro/in vivo correlation : Use liver microsomal assays and zebrafish models to evaluate metabolic stability and organ-specific effects .

Methodological Challenges and Solutions

Q. How can researchers improve the stability of THTA monomers during storage?

THTA is prone to oxidation and hydration. Storage under inert gas (Ar/N) at −20°C in amber vials is advised. Pre-purification via recrystallization (e.g., using ethanol/water mixtures) reduces residual acids that accelerate degradation .

Q. What computational tools aid in predicting THTA-COF properties?

Density functional theory (DFT) simulations model electronic band structures to predict photocatalytic activity. Quantitative structure-property relationship (QSPR) algorithms correlate hydroxy group density with COF hydrophilicity and adsorption capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.